6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one
Description
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a cyclopropyl group and a methylamino group attached to a dihydropyrimidinone ring
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-cyclopropyl-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c1-9-8-10-6(5-2-3-5)4-7(12)11-8/h4-5H,2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
NWNGEJKAZARQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=O)N1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable dihydropyrimidinone precursor in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted dihydropyrimidinone derivatives.
Scientific Research Applications
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-methylpyrimidin-4-amine
- 6-Cyclopropyl-2-(dimethylamino)nicotinaldehyde
- 2-Cyclopropyl-6-methylphenol
Uniqueness
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both cyclopropyl and methylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS No. 1342561-36-7) is a synthetic compound that belongs to the class of dihydropyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C8H11N3O
- Molecular Weight : 165.19 g/mol
- Structure : The compound features a cyclopropyl group and a methylamino group attached to a dihydropyrimidine ring, which is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines. The compound was evaluated for its cytotoxic effects on HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer) cell lines.
- HeLa Cells : The compound induced apoptosis in HeLa cells with an IC50 value ranging from 120.85 µM to 197.49 µM, indicating moderate cytotoxicity. Morphological evaluations showed features characteristic of apoptotic cell death, such as chromatin condensation and nuclear fragmentation .
- K562 Cells : The most sensitive response was observed in K562 cells with an IC50 value of 39.11 µM, suggesting that this compound may be particularly effective against certain leukemia cell types .
Antifungal Activity
In addition to its antitumor properties, the compound exhibited antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives in comparison with established antifungal agents.
- Trichophyton mentagrophytes : The MIC for selected derivatives ranged around 0.20 mg/mL, indicating potent antifungal effects comparable to existing treatments .
The mechanism by which this compound exerts its biological effects involves modulation of cell cycle progression and induction of apoptosis.
- Cell Cycle Analysis : Treatment with the compound resulted in an increase in the percentage of cells in the subG1 phase, indicative of apoptosis. Additionally, there was a notable arrest in the G1 phase of the cell cycle .
- Apoptotic Pathways : The compound triggered apoptotic pathways as evidenced by increased caspase activity and DNA fragmentation in treated cells .
Comparative Biological Activity Table
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HeLa | 120.85 - 197.49 | Apoptosis induction |
| Antitumor | K562 | 39.11 | Apoptosis induction |
| Antifungal | T. mentagrophytes | 0.20 mg/mL | Inhibition of fungal growth |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound showed promising results against multiple cancer types, with varying degrees of cytotoxicity based on structural modifications .
- Antifungal Efficacy : Research indicated that specific analogs demonstrated superior antifungal activity against dermatophytes, suggesting potential applications in treating fungal infections resistant to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
